2-chloro-2-nitro-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-2-nitro-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione typically involves the nitration and chlorination of indene derivatives. One common method includes the nitration of indene to form 2-nitroindene, followed by chlorination to introduce the chlorine atom at the desired position. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reagents like thionyl chloride for chlorination.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-nitro-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of nitroindene oxides.
Reduction: Formation of 2-amino-2-nitroindene derivatives.
Substitution: Formation of substituted indene derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-nitro-1H-indene-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1H-indene-1,3(2H)-dione: Lacks the nitro group, leading to different chemical and biological properties.
2-nitro-1H-indene-1,3(2H)-dione: Lacks the chlorine atom, affecting its reactivity and applications.
1H-indene-1,3(2H)-dione: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
2-chloro-2-nitro-1H-indene-1,3(2H)-dione is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical reactivity and potential biological activities. This dual substitution pattern can enhance its utility in various applications compared to its unsubstituted or singly substituted counterparts.
Properties
IUPAC Name |
2-chloro-2-nitroindene-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO4/c10-9(11(14)15)7(12)5-3-1-2-4-6(5)8(9)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZXHLXOTDUKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)([N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.